2,6-Dichloro-4-iodo-3-methylpyridine

Catalog No.
S13455701
CAS No.
M.F
C6H4Cl2IN
M. Wt
287.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-iodo-3-methylpyridine

Product Name

2,6-Dichloro-4-iodo-3-methylpyridine

IUPAC Name

2,6-dichloro-4-iodo-3-methylpyridine

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.91 g/mol

InChI

InChI=1S/C6H4Cl2IN/c1-3-4(9)2-5(7)10-6(3)8/h2H,1H3

InChI Key

CUNIUXIEQQQWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1I)Cl)Cl

2,6-Dichloro-4-iodo-3-methylpyridine is an organic compound with the molecular formula C₆H₄Cl₂I N. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an iodine atom at the 4 position of the pyridine ring, along with a methyl group at the 3 position. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to its unique electronic properties and reactivity patterns .

  • Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be substituted by various nucleophiles.
  • Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives depending on the reagents used.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
  • Oxidation: Potassium permanganate or chromium trioxide are typically employed.
  • Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents .

The biological activity of 2,6-Dichloro-4-iodo-3-methylpyridine is largely dependent on its chemical structure. It has shown potential in various biological assays, particularly in inhibiting specific enzymes or interacting with receptors. Its unique substitution pattern may enhance its affinity for certain biological targets, making it a candidate for further pharmacological studies .

Synthetic Routes

Several methods exist for synthesizing 2,6-Dichloro-4-iodo-3-methylpyridine:

  • Chlorination of 4-Iodo-3-methylpyridine: This method involves treating 4-iodo-3-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride.
  • Direct Halogenation: A more straightforward approach involves direct halogenation of pyridine derivatives under controlled conditions to achieve the desired substitution pattern.

Industrial Production

In industrial settings, large-scale production often utilizes optimized chlorination processes that maximize yield and purity. Techniques such as continuous flow reactors are employed to ensure consistent product quality .

2,6-Dichloro-4-iodo-3-methylpyridine finds applications in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds.
  • Agrochemicals: The compound is used in developing herbicides and pesticides due to its biological activity.
  • Organic Synthesis: Its unique structure allows it to act as a building block for more complex organic molecules .

Studies have indicated that 2,6-Dichloro-4-iodo-3-methylpyridine interacts with various biological systems. Its mechanism of action may involve binding to specific receptors or enzymes, influencing their activity. Research into its interactions has revealed insights into its potential therapeutic applications and efficacy in biological systems .

Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 2,6-Dichloro-4-iodo-3-methylpyridine:

Compound NameStructure Characteristics
2,6-Dichloro-3-methylpyridineMethyl group at the 3 position
2-Chloro-4-methylpyridineContains only one chlorine atom
2-Chloro-5-iodo-3-methylpyridineIodine at the 5 position
2-Chloro-4-Iodo-pyridineIodine at the 4 position

Uniqueness

The distinct substitution pattern of 2,6-Dichloro-4-iodo-3-methylpyridine imparts specific chemical and physical properties that make it particularly useful in synthetic applications where other similar compounds may not be as effective. Its dual halogenation allows for diverse reactivity patterns not observed in simpler derivatives .

This comprehensive overview underscores the significance of 2,6-Dichloro-4-iodo-3-methylpyridine in both synthetic chemistry and potential biological applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

286.87655 g/mol

Monoisotopic Mass

286.87655 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

Explore Compound Types